molecular formula C15H13F3N2O4S B5056451 (2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine

(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine

Cat. No.: B5056451
M. Wt: 374.3 g/mol
InChI Key: DOOAWJXMYXGVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine, also known as DNTF, is a chemical compound that has been widely used in scientific research. DNTF is a member of the sulfonamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine is not fully understood. However, it is believed that this compound inhibits the activity of carbonic anhydrase and matrix metalloproteinases by binding to the active site of these enzymes and preventing their activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a critical role in the immune response. This compound has also been shown to reduce the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for investigating the biological activities of sulfonamides. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of (2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine in scientific research. One potential direction is the investigation of the role of this compound in the regulation of acid-base balance in the body. Another potential direction is the investigation of the anti-cancer properties of this compound. Additionally, the development of more soluble analogs of this compound could expand its use in lab experiments.

Synthesis Methods

The synthesis of (2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine is a multi-step process that involves several chemical reactions. The first step is the nitration of 2,5-dimethylphenylamine to produce 2,5-dimethyl-4-nitroaniline. The second step involves the reaction of 2,5-dimethyl-4-nitroaniline with 2-chloro-4-nitrobenzenesulfonyl chloride to produce (2,5-dimethylphenyl){2-nitro-4-[(nitrophenyl)sulfonyl]phenyl}amine. The final step involves the reduction of (2,5-dimethylphenyl){2-nitro-4-[(nitrophenyl)sulfonyl]phenyl}amine with trifluoromethanesulfonic acid to produce this compound.

Scientific Research Applications

(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine has been widely used in scientific research as a tool to investigate the biological activities of sulfonamides. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.

Properties

IUPAC Name

2,5-dimethyl-N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4S/c1-9-3-4-10(2)13(7-9)19-12-6-5-11(8-14(12)20(21)22)25(23,24)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOAWJXMYXGVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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